N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring, a hydroxybutyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted benzylamine, which undergoes a series of reactions including alkylation, reduction, and amidation to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield butanone or butanoic acid, while reduction of the amide group may produce the corresponding amine.
Scientific Research Applications
N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the hydroxybutyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Fluoro-4-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide
- N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)butanamide
Uniqueness
N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, as well as the presence of the prop-2-enamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-4-13(10-18)17(14(19)5-2)9-12-8-6-7-11(3)15(12)16/h5-8,13,18H,2,4,9-10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUSDWQSVDWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=CC(=C1F)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.